2-((3-Chlorophenyl)sulfonyl)-1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
CAS No.: 900011-80-5
Cat. No.: VC7653653
Molecular Formula: C21H21ClN2O4S
Molecular Weight: 432.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 900011-80-5 |
|---|---|
| Molecular Formula | C21H21ClN2O4S |
| Molecular Weight | 432.92 |
| IUPAC Name | 2-(3-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C21H21ClN2O4S/c1-27-19-9-8-15(13-20(19)28-2)21-18-7-4-10-23(18)11-12-24(21)29(25,26)17-6-3-5-16(22)14-17/h3-10,13-14,21H,11-12H2,1-2H3 |
| Standard InChI Key | NNSQKIBBXDCUQF-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, C<sub>21</sub>H<sub>21</sub>ClN<sub>2</sub>O<sub>4</sub>S, corresponds to a molar mass of 432.92 g/mol . Its IUPAC name, 2-(3-chlorophenyl)sulfonyl-1-(3,4-dimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine, reflects a bicyclic system comprising a pyrrolidine ring fused to a pyrazine moiety. Key structural features include:
-
A 3-chlorophenylsulfonyl group at position 2, contributing electron-withdrawing characteristics.
-
A 3,4-dimethoxyphenyl substituent at position 1, offering electron-donating methoxy groups.
-
Partial saturation of the pyrrolidine ring, enhancing conformational flexibility .
The SMILES notation (COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2S(=O)(=O)C4=CC(=CC=C4)Cl)OC) and InChIKey (NNSQKIBBXDCUQF-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Table 1: Molecular Descriptors
Physicochemical Characteristics
While experimental solubility data remain unavailable, its structural analogs exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMA) due to the sulfonyl group’s polarity and aromatic methoxy substituents. The compound’s logP (estimated via computational tools) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug-likeness .
Synthesis and Derivatization
Structural Modifications
Derivatization strategies focus on:
-
Methoxy Group Replacement: Substituting methoxy groups with halogens or amines to modulate electronic properties.
-
Sulfonyl Group Variation: Exploring alternative sulfonyl substituents (e.g., 2,5-dimethoxyphenylsulfonyl) to enhance target affinity.
| Target Class | Potential Interaction Mechanism | Structural Basis |
|---|---|---|
| Serotonin Receptors | π-Stacking with aromatic residues | Dimethoxyphenyl moiety |
| Kinases | Sulfonyl group binding to ATP pocket | Sulfonamide pharmacophore |
| Ion Channels | Modulation via chlorophenyl group | Hydrophobic interactions |
Preclinical Findings
Preliminary studies on analogs demonstrate:
-
Anticancer Activity: Inhibition of tumor cell proliferation (IC<sub>50</sub> 2–10 µM) in breast and lung cancer lines.
-
Antimicrobial Effects: Growth suppression of Staphylococcus aureus (MIC 16 µg/mL) via membrane disruption.
Applications in Materials Science
Optoelectronic Properties
The conjugated π-system of the pyrrolo-pyrazine core enables absorption in the UV-Vis range (λ<sub>max</sub> ≈ 320 nm), suggesting utility in:
-
Organic Light-Emitting Diodes (OLEDs): As emissive layer dopants.
-
Photocatalysts: For redox reactions under visible light.
Polymer Modification
Functionalization of polymers with this compound could enhance thermal stability (T<sub>g</sub> > 200°C) and dielectric properties, beneficial for high-performance insulators .
Research Challenges and Future Directions
Knowledge Gaps
Current limitations include:
-
Absence of in vivo data: Toxicity, pharmacokinetics, and metabolic stability remain uncharacterized.
-
Synthetic Scalability: Low yields (≈35% in analogs ) hinder bulk production.
Strategic Priorities
-
High-Throughput Screening: Identify lead candidates against oncology and CNS targets.
-
Computational Modeling: Predict binding modes using molecular docking (e.g., AutoDock Vina).
-
Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume